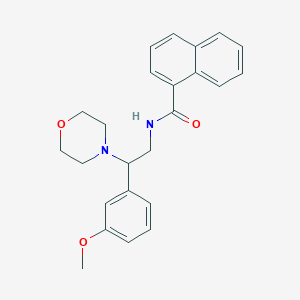

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)23(26-12-14-29-15-13-26)17-25-24(27)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFWOZIDSACBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Coupling with Naphthoyl Chloride: The final step involves the coupling of the amine with 1-naphthoyl chloride in the presence of a base like triethylamine to form N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The naphthamide core can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of reduced naphthamide derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its applications include:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar compounds have been reported to induce apoptosis and interfere with cell cycle regulation, making them potential candidates for cancer therapy . For example, derivatives of naphthamide have demonstrated effectiveness against various cancer cell lines by modulating key signaling pathways involved in tumor growth .

- Antimicrobial Properties : Research indicates that compounds with naphthamide structures can exhibit antimicrobial activities. This suggests potential applications in developing treatments for bacterial infections .

- Anti-inflammatory Effects : There is evidence that naphthamide derivatives can inhibit cyclooxygenase enzymes, thereby reducing inflammation. This positions them as potential therapeutic agents for inflammatory diseases .

Biological Research

The compound's interaction with biological targets makes it a subject of interest in biological research:

- Enzyme Inhibition : N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it could inhibit histone deacetylases, which play a role in cancer biology .

- Cell Signaling Modulation : The compound may influence cellular processes such as apoptosis and differentiation by interacting with receptors and modulating signaling pathways . This aspect is critical for understanding its potential therapeutic applications.

Materials Science

In addition to its biological applications, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be used as a reagent in various chemical reactions, facilitating the synthesis of more complex organic molecules. Its structural features allow it to participate in multiple reaction pathways, enhancing its utility in materials science .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide:

- A study evaluating the cytotoxicity of similar compounds against human cancer cell lines demonstrated significant antiproliferative activity, suggesting that this class of compounds could be developed into effective anticancer agents .

- Another research effort focused on synthesizing derivatives of naphthamide and testing their biological activities against various pathogens, revealing promising antimicrobial properties that warrant further investigation .

Wirkmechanismus

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholinoethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide

Structural Differences :

- Core : Naphthalen-2-yloxyacetamide vs. 1-naphthamide.

- Linkage : Ethylmorpholine attached to an acetamide vs. directly linked to the naphthamide.

Pharmacological Data :

- Exhibited cytotoxicity in HeLa cells (IC50 ~3.16 µM), comparable to cisplatin .

- The naphthoxyacetamide moiety may reduce metabolic stability compared to the naphthamide in the target compound.

Key Insight : The acetamide linkage and oxygen atom in the naphthoxy group likely alter binding affinity compared to the target compound’s direct amide linkage.

N-(2-(4-Dimethylaminophenyl)-2-Morpholinoethyl)-2-Naphthamide

Structural Differences :

- Aromatic substituent: 4-Dimethylaminophenyl (electron-donating) vs. 3-methoxyphenyl.

- Molecular weight : 403.5 g/mol (vs. estimated ~389 g/mol for the target compound).

Physicochemical Properties :

- The 3-methoxy group in the target compound may confer better steric alignment with hydrophobic binding pockets.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

Structural Differences :

- Core : Benzothiazole vs. naphthamide.

- Substituent : Trifluoromethyl group enhances lipophilicity and metabolic resistance.

Functional Implications :

- The trifluoromethyl group in benzothiazole derivatives improves bioavailability but may reduce aqueous solubility compared to the target compound’s morpholinoethyl group.

N-(2-Hydroxyphenyl)-1-Naphthamide

Structural Differences :

- Lacks the morpholinoethyl group and methoxyphenyl substituent.

- Contains a hydroxyl group instead of methoxy.

Key Contrast :

- The hydroxyl group increases polarity and hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to the methoxy group.

Critical Analysis of Structural and Functional Trends

- Morpholinoethyl Group: Enhances solubility and modulates pharmacokinetics across analogs .

- Methoxy vs. Hydroxy/Other Substituents : Methoxy improves lipophilicity and membrane permeability compared to polar hydroxyl groups .

- Core Structure Impact : Naphthamide derivatives may exhibit stronger aromatic interactions than benzothiazole or acetamide analogs .

Biologische Aktivität

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

- Naphthamide core : Provides a stable aromatic system.

- Morpholinoethyl side chain : Enhances solubility and potentially alters pharmacokinetic properties.

- 3-Methoxyphenyl group : May contribute to binding affinity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide exhibits various biological activities, including:

- Antiparasitic effects

- Antitumor properties

- Modulation of neurotransmitter receptors

Antiparasitic Activity

A study evaluating similar naphthamide derivatives demonstrated significant antiparasitic activity against Toxocara canis, a nematode affecting both animals and humans. The compound's mechanism involves disrupting the motility and viability of the parasites in a concentration-dependent manner. A comparative analysis showed that derivatives with similar structures had lower cytotoxicity in human cell lines, indicating a favorable therapeutic index .

Antitumor Properties

Investigations into naphthamide derivatives have revealed potential anticancer effects. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The naphthamide scaffold may interact with multiple cellular pathways, including those involved in apoptosis and signal transduction .

Neurotransmitter Receptor Modulation

The compound's ability to interact with neurotransmitter receptors has been explored, particularly concerning the melatonin receptor (MT2). Modifications to the naphthamide structure have been linked to improved binding affinity and metabolic stability, suggesting that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide may exhibit similar properties .

The biological activity of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can be attributed to several mechanisms:

- Receptor Binding : The compound may bind selectively to specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes critical for parasite survival or cancer cell proliferation.

- Cellular Uptake : The morpholinoethyl group likely enhances cellular permeability, facilitating its action within target cells.

Case Studies

Several case studies have highlighted the biological effects of naphthamide derivatives:

- Antiparasitic Efficacy : A study found that a structurally similar compound caused immobilization of Toxocara canis larvae at concentrations as low as 50 μM within 48 hours, demonstrating significant antiparasitic potential .

- Antitumor Activity : In vitro studies revealed that certain naphthamide derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways, with IC50 values indicating potent activity .

- Neuroprotective Effects : Research indicated that modifications to the naphthamide structure could enhance neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.